Head-to-Head ACHIEVE-3 Trial: Superior HbA1c Reduction vs. Oral Semaglutide in Type 2 Diabetes
In the 52-week Phase 3 ACHIEVE-3 head-to-head trial involving 1,698 adults with type 2 diabetes inadequately controlled on metformin, orforglipron demonstrated superior glycemic control compared to oral semaglutide. At 52 weeks, orforglipron 36 mg reduced HbA1c by 2.2%, while oral semaglutide 14 mg reduced HbA1c by 1.4% [1]. This represents an additional 0.8 percentage point reduction in HbA1c, a clinically significant difference. The treatment difference for the 12 mg dose was also significant, with orforglipron 12 mg lowering HbA1c 0.48% more than semaglutide 7 mg [2].
| Evidence Dimension | Change in HbA1c from Baseline at 52 Weeks |
|---|---|
| Target Compound Data | -2.2% (orforglipron 36 mg); -1.7% (orforglipron 12 mg) |
| Comparator Or Baseline | -1.4% (oral semaglutide 14 mg); -1.22% (oral semaglutide 7 mg) |
| Quantified Difference | Orforglipron 36 mg: additional -0.8% vs. semaglutide 14 mg; Orforglipron 12 mg: additional -0.48% vs. semaglutide 7 mg |
| Conditions | Phase 3, randomized, double-blind, active-controlled trial (ACHIEVE-3) in adults with T2DM on metformin (baseline HbA1c ~8.3%) |
Why This Matters
This direct comparative data establishes orforglipron as a more effective oral option for glycemic control in T2DM, a key differentiator for treatment selection and formulary decisions.
- [1] 环球生技月刊. (2025). 禮來糖尿病口服藥勝出!頭對頭試驗優於諾和諾德. (Referencing CNBC report on ACHIEVE-3 trial). View Source
- [2] EMJ Reviews. (2026). New GLP-1 Pill Outperforms Oral Semaglutide in Blood Glucose Levels. View Source
